![molecular formula C5H4N4O B13129957 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, to yield the desired triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized triazolopyrimidine compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol serves as a valuable scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the development of compounds with diverse chemical properties and biological activities .
Biology
In biological research, this compound is used to study enzyme inhibition, receptor binding, and other biochemical processes. It has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer research .
Medicine
In medicine, this compound derivatives have been investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. These compounds have demonstrated significant cytotoxicity against various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol stands out due to its unique combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively and its potential for functionalization make it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
3H-[1,2,4]triazolo[1,5-c]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-1-4-6-2-8-9(4)3-7-5/h1-3H,(H,6,8) |
Clave InChI |
ABMJOVZJUVDSSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CNN2C=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



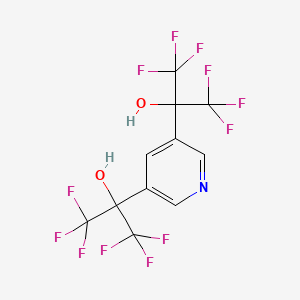
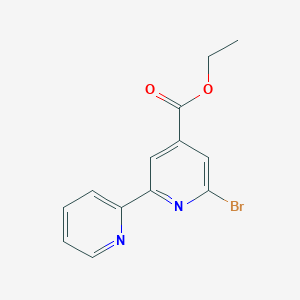
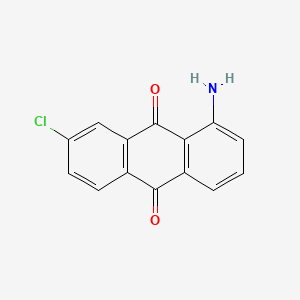
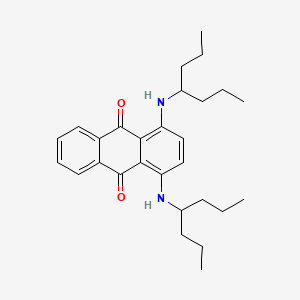
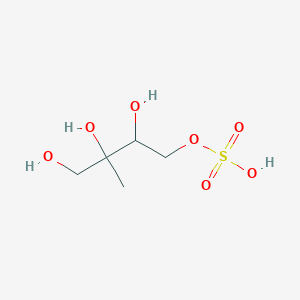
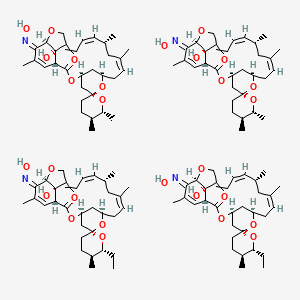
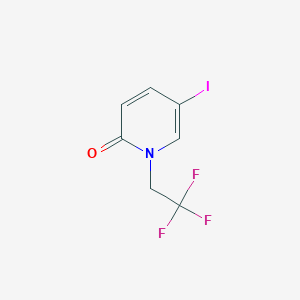


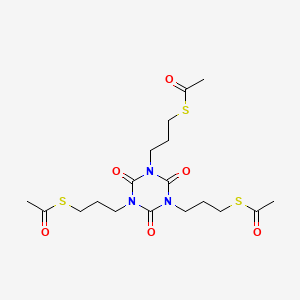
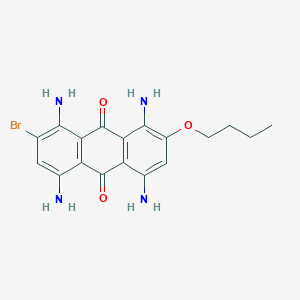

![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
